Lanatoside C belongs to a class of compounds known as cardiac glycosides, which are characterized by their ability to inhibit the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which subsequently causes an increase in intracellular calcium concentration, enhancing myocardial contractility. Cardiac glycosides are further classified into two main categories: cardenolides and bufadienolides, with lanatoside C classified as a cardenolide .
The synthesis of lanatoside C typically involves extraction from natural sources such as Digitalis lanata. The extraction process includes the following steps:
The molecular formula of lanatoside C is , with a molar mass of approximately 985.13 g/mol. Its structure consists of a steroid nucleus (aglycone) known as digoxigenin, which is attached to four monosaccharide units: two digitoxoses, one glucose, and one 3-acetyldigitoxose.
The three-dimensional structure can be visualized using molecular modeling software, revealing how the compound interacts with its biological targets .
Lanatoside C undergoes several chemical reactions that are relevant for its pharmacological activity:
The primary mechanism of action for lanatoside C involves the inhibition of sodium-potassium ATPase in cardiac myocytes. This inhibition leads to:
Additionally, recent studies have indicated that lanatoside C may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and mitochondrial dysfunction .
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of lanatoside C during synthesis .
Lanatoside C has several significant applications beyond its use as a cardiac glycoside:
Lanatoside C (C₄₉H₇₆O₂₀; MW 985.13 g/mol) is a naturally occurring cardiac glycoside first isolated from Digitalis lanata Ehrh. (woolly foxglove) [1] [4] [10]. This secondary metabolite belongs to the cardenolide subclass, characterized by a steroidal core (cyclopentanoperhydrophenanthrene) with an unsaturated lactone ring (butenolide) at C17β and multiple glycosidic bonds [5] [7]. Its complex structure comprises the aglycone digoxigenin linked to a tetrasaccharide chain: D-glucose → (acetyl)-D-digitoxose → D-digitoxose → D-digitoxose [4] [7]. Unlike simpler cardiac glycosides, the C3′″ acetyl group contributes to its distinctive pharmacokinetic behavior [7].
Table 1: Key Structural Features of Lanatoside C
Structural Component | Chemical Characteristics | Biological Significance |
---|---|---|
Aglycone | Digoxigenin (steroid nucleus with γ-lactone) | Binds Na⁺/K⁺-ATPase α-subunit |
Glycone | Trisaccharide chain (3 digitoxose units) | Solubility modulation |
Terminal Sugar | β-D-glucose | Membrane transport facilitation |
Acetyl Group | At C3′″ of middle digitoxose | Metabolic stability enhancement |
Olefinic Carbons | C20-C22 (unsaturated lactone) | Redox sensitivity |
The therapeutic use of Digitalis species dates to the 10th century, but systematic study began with William Withering’s 1785 treatise on foxglove (Digitalis purpurea) for "dropsy" (heart failure) [5] [10]. D. lanata, native to Eastern Europe but cultivated globally, emerged as the industrial source of Lanatoside C due to its superior cardenolide yield (0.1–0.6% dry weight in leaves) compared to D. purpurea [1] [10]. Industrial extraction involves methanol extraction followed by chromatographic purification, leveraging the polarity differences between lanatosides A–E [5] [7]. Solid-state ¹³C NMR spectroscopy (CPMAS technique) confirms authenticity by revealing 37 distinct carbon signals, including diagnostic peaks at:
Table 2: Historical Milestones in Lanatoside C Research
Year | Development | Significance |
---|---|---|
1785 | Withering’s clinical use of Digitalis | Foundation of cardiotonic therapy |
1930 | Isolation of digoxin from D. lanata | Enabled purification of related glycosides |
1950s | Industrial-scale Lanatoside C production | Approved for atrial fibrillation management |
1967 | First report of anticancer properties | Revealed non-cardiac bioactivities |
2020s | Molecular target identification | Validated repurposing for oncology |
Lanatoside C’s primary mechanism involves specific inhibition of Na⁺/K⁺-ATPase, increasing intracellular Na⁺ and subsequently Ca²⁺ via the Na⁺/Ca²⁺ exchanger (NCX). This augments myocardial contractility [2] [5]. Repurposing emerged from epidemiological observations: cancer patients receiving cardiac glycosides exhibited lower tumor recurrence rates [3] [6]. Lanatoside C demonstrates selective cytotoxicity against malignant cells (IC₅₀ 45–344 nM) versus normal cells (IC₅₀ >434 nM) across diverse lineages:
Mechanistic studies reveal multitargeted anticancer effects:
Table 3: Anticancer Mechanisms Validated In Vitro/In Vivo
Mechanistic Pathway | Key Molecular Events | Experimental Models |
---|---|---|
Cell Cycle Arrest | p21/p27 upregulation; Cyclin B1 suppression | MCF-7, A549, HepG2 cells [6] |
Mitochondrial Apoptosis | Bax/Bcl-2 ratio ↑; caspase-3 cleavage | HuCCT-1 xenografts [8] |
STAT3 Inactivation | Phospho-STAT3 ↓; Bcl-xL suppression | TFK-1 cells, murine models [8] |
DNA Damage | γH2AX foci accumulation; comet assay positivity | HCT116 colon cancer [6] |
Immunomodulation | IL-17/TNF-α axis suppression | PC-3 prostate cancer [3] |
Despite promising data, critical knowledge gaps persist:
Emerging research avenues include:
Table 4: Priority Research Domains for Lanatoside C
Knowledge Gap | Research Priority | Relevant Models/Methods |
---|---|---|
Target specificity | Compare Na⁺/K⁺-ATPase vs. STAT3 binding | Molecular docking, surface plasmon resonance |
Metabolic profiling | Identify tumor-specific metabolites | LC-MS/MS in xenograft tissues |
Tumor microenvironment | Assess T-cell infiltration post-treatment | Syngeneic mouse models, CyTOF |
Resistance mechanisms | Characterize ATP1A1 mutations | CRISPR screens, long-term exposure assays |
Polypharmacology | Map kinome/phosphoproteome changes | Phospho-antibody arrays, SILAC proteomics |
Concluding RemarksLanatoside C exemplifies botanical pharmacophore repurposing, transitioning from a cardiotonic staple to a multifaceted anticancer candidate. Its structural complexity enables engagement with oncology-relevant targets (STAT3, MAPK, TNF/IL-17) beyond Na⁺/K⁺-ATPase. Addressing defined research gaps—particularly tumor-selective delivery and resistance mechanisms—will determine its translational viability. As natural product screening converges with network pharmacology, Lanatoside C offers a template for leveraging glycoside diversity in drug discovery.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7